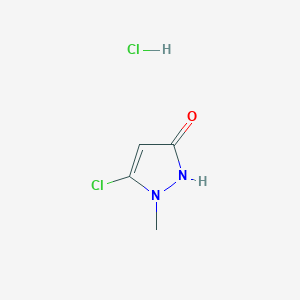![molecular formula C14H14N4O4 B2740353 methyl (2E)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate CAS No. 383148-51-4](/img/structure/B2740353.png)
methyl (2E)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2E)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate is a complex organic compound featuring a benzodioxin moiety and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This compound is typically synthesized via a multistep synthetic route. Key steps include:
Formation of the 1,4-benzodioxin ring: : This involves cyclization reactions starting from appropriate catechol derivatives.
Introduction of the triazole moiety: : Often accomplished via azide-alkyne cycloaddition.
Final coupling step: : The methyl ester is introduced in the final stages through esterification reactions under acidic conditions.
Industrial Production Methods
Industrial-scale production usually involves optimizing reaction conditions like temperature, pressure, and the use of catalysts to maximize yield and purity. Batch reactors are commonly employed, with thorough purification processes including crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
This compound is reactive in several ways:
Oxidation: : Can be oxidized at specific sites, especially at the benzodioxin ring.
Reduction: : Reduction reactions can alter the triazole ring and other conjugated systems.
Substitution: : Nucleophilic substitutions are common, especially at reactive positions adjacent to the triazole ring.
Common Reagents and Conditions
Oxidation: : Utilizes agents like potassium permanganate or hydrogen peroxide under mild conditions.
Reduction: : Typically employs hydrogen gas with palladium on carbon as a catalyst.
Substitution: : Uses halogenating agents and strong bases like sodium hydride for effective substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced triazole analogs, and substituted benzodioxin variants.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as a key intermediate for synthesizing more complex molecules, especially in developing new pharmaceuticals.
Biology
Biologically, it's studied for its interaction with cellular enzymes and potential as an inhibitor of specific biochemical pathways.
Medicine
Medically, it shows promise in antifungal and anticancer research due to its ability to disrupt cellular processes in pathogens and malignant cells.
Industry
Industrially, it's useful in creating specialized polymers and materials with unique properties derived from its chemical structure.
Mécanisme D'action
This compound's mechanism of action often involves binding to active sites of enzymes or receptors, disrupting their normal function. For instance, its triazole ring might interact with cytochrome P450 enzymes, inhibiting their activity, which is crucial for its antifungal properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-(1H-1,2,4-triazol-1-yl)propanoate
Ethyl (2E)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate
Uniqueness
The presence of the 1H-1,2,4-triazol-1-yl prop-2-enoate group differentiates it significantly, providing distinctive reactivity and biological activity compared to similar compounds with different ester or alkyne groups.
Propriétés
IUPAC Name |
methyl (E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c1-20-14(19)11(18-9-15-8-17-18)7-16-10-2-3-12-13(6-10)22-5-4-21-12/h2-3,6-9,16H,4-5H2,1H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILGTCGMAFJYMF-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC2=C(C=C1)OCCO2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\NC1=CC2=C(C=C1)OCCO2)/N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2740276.png)
![Ethyl 2-(2-(2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2740278.png)

![4-[(2Z)-3-(naphthalen-1-yl)prop-2-enoyl]phenyl 4-methylbenzoate](/img/structure/B2740281.png)
![Tricyclo[2.2.1.02,6]heptan-1-ylmethanol](/img/structure/B2740282.png)



![N-benzyl-2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2740290.png)
![1-(3,4-Dichlorobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2740291.png)

